molecular formula C24H29FN2O4S B15225674 (Z)-2-((2-(3-(Diethylamino)prop-1-en-1-yl)-4-fluorophenyl)sulfonamido)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

(Z)-2-((2-(3-(Diethylamino)prop-1-en-1-yl)-4-fluorophenyl)sulfonamido)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

Cat. No.: B15225674
M. Wt: 460.6 g/mol
InChI Key: XMMAHWVNSWYROH-CLFYSBASSA-N
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Description

(Z)-2-((2-(3-(Diethylamino)prop-1-en-1-yl)-4-fluorophenyl)sulfonamido)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a sulfonamide group, and a tetrahydronaphthalene carboxylic acid moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((2-(3-(Diethylamino)prop-1-en-1-yl)-4-fluorophenyl)sulfonamido)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Fluorophenyl Intermediate: This involves the reaction of a fluorobenzene derivative with appropriate reagents to introduce the sulfonamide group.

    Synthesis of the Diethylamino Prop-1-en-1-yl Intermediate: This step involves the reaction of diethylamine with a suitable alkene precursor.

    Coupling Reaction: The fluorophenyl intermediate is then coupled with the diethylamino prop-1-en-1-yl intermediate under specific conditions to form the desired product.

    Cyclization and Carboxylation: The final steps involve cyclization to form the tetrahydronaphthalene ring and carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the fluorophenyl ring.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Sulfinamide or sulfide derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential interactions with biological targets make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-2-((2-(3-(Diethylamino)prop-1-en-1-yl)-4-fluorophenyl)sulfonamido)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, potentially inhibiting their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the sulfonamide group can participate in hydrogen bonding with target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-2-((2-(3-(Diethylamino)prop-1-en-1-yl)-4-fluorophenyl)sulfonamido)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid apart is its combination of a fluorophenyl group, a sulfonamide group, and a tetrahydronaphthalene carboxylic acid moiety

Properties

Molecular Formula

C24H29FN2O4S

Molecular Weight

460.6 g/mol

IUPAC Name

2-[[2-[(Z)-3-(diethylamino)prop-1-enyl]-4-fluorophenyl]sulfonylamino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C24H29FN2O4S/c1-3-27(4-2)15-7-9-18-16-19(25)12-14-22(18)32(30,31)26-21-13-11-17-8-5-6-10-20(17)23(21)24(28)29/h7,9,11-14,16,26H,3-6,8,10,15H2,1-2H3,(H,28,29)/b9-7-

InChI Key

XMMAHWVNSWYROH-CLFYSBASSA-N

Isomeric SMILES

CCN(CC)C/C=C\C1=C(C=CC(=C1)F)S(=O)(=O)NC2=C(C3=C(CCCC3)C=C2)C(=O)O

Canonical SMILES

CCN(CC)CC=CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=C(C3=C(CCCC3)C=C2)C(=O)O

Origin of Product

United States

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